molecular formula C16H16O4S2 B8283504 1,1-Bis(phenylsulfonyl)cyclobutane CAS No. 28246-89-1

1,1-Bis(phenylsulfonyl)cyclobutane

Cat. No.: B8283504
CAS No.: 28246-89-1
M. Wt: 336.4 g/mol
InChI Key: HKWKDDOIDZKGMN-UHFFFAOYSA-N
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Description

1,1-Bis(phenylsulfonyl)cyclobutane is a functionalized cyclobutane derivative of high interest in advanced organic synthesis and medicinal chemistry research. The cyclobutane ring provides a rigid, strained scaffold that can be used to control the three-dimensional orientation of molecules, while the bis(phenylsulfonyl) group is a versatile functional handle for further chemical transformation. Compounds featuring a cyclobutane core are increasingly valuable in drug discovery for generating molecular complexity and improving metabolic stability . This reagent serves as a key synthetic intermediate for the development of novel molecular architectures. Its potential applications include use as a building block in the synthesis of complex cyclobutane-containing structures, which are relevant in the development of new pharmaceutical agents and as a substrate in strain-release ring-opening or functionalization studies. Researchers can leverage this compound to explore new synthetic pathways and create structurally diverse compound libraries. This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

28246-89-1

Molecular Formula

C16H16O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)cyclobutyl]sulfonylbenzene

InChI

InChI=1S/C16H16O4S2/c17-21(18,14-8-3-1-4-9-14)16(12-7-13-16)22(19,20)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

HKWKDDOIDZKGMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H16O4S2
  • Molecular Weight : 336.4 g/mol
  • Structural Characteristics : The compound features two phenylsulfonyl groups attached to a cyclobutane ring, which contributes to its reactivity and utility in synthetic applications.

Applications in Medicinal Chemistry

  • Synthesis of Integrin Antagonists :
    • Recent studies have highlighted the use of cyclobutane derivatives, including 1,1-bis(phenylsulfonyl)cyclobutane, as scaffolds for developing integrin antagonists. These compounds have shown potential in targeting αvβ3 integrins, which are implicated in cancer progression and metastasis. The introduction of functionalized cyclobutane rings has improved the metabolic stability and in vivo tolerability of these antagonists, providing a promising avenue for drug development .
  • Chiral Catalysis :
    • The compound has been explored as a chiral ligand in catalytic reactions. For instance, it has been used in rhodium-catalyzed addition reactions, demonstrating its effectiveness in promoting enantioselective transformations . This application is crucial for synthesizing bioactive compounds with specific stereochemical configurations.
  • Building Blocks for Bioactive Molecules :
    • Cyclobutane derivatives are frequently employed as intermediates in the synthesis of various bioactive molecules. The ability to functionalize the cyclobutane core allows for the development of compounds with diverse biological activities, including antiviral and anticancer properties .

Applications in Organic Synthesis

  • Synthesis of Bicyclobutanes :
    • This compound can serve as a precursor for synthesizing bicyclobutane derivatives through strain-release reactions. This approach leverages the inherent strain of the bicyclobutane structure to facilitate further functionalization . Such transformations are valuable for creating complex molecular architectures.
  • Reagents in Chemical Reactions :
    • The compound has been utilized as a reagent in various chemical transformations, including nucleophilic substitutions and cycloadditions. Its sulfonyl groups enhance electrophilicity, making it suitable for diverse synthetic pathways .
  • Functionalization Strategies :
    • Recent advancements have focused on developing methodologies to functionalize this compound selectively. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents onto the cyclobutane ring, expanding its utility in synthetic organic chemistry .

Case Study 1: Development of Integrin Antagonists

A study demonstrated the synthesis of several cyclobutane-based integrin antagonists using this compound as a core structure. These compounds exhibited significant activity against αvβ3 integrins with IC50 values below 1 µM and showed promising results in vivo .

Case Study 2: Chiral Catalysis with Cyclobutanes

Research involving the use of this compound as a chiral ligand revealed that it could effectively catalyze asymmetric reactions, leading to high enantiomeric excesses in products derived from simple substrates . This highlights its potential role in producing pharmaceuticals with desired stereochemistry.

Comparison with Similar Compounds

1,1-Bis(bromomethyl)cyclobutane

  • Structure : Cyclobutane with bromomethyl (-CH₂Br) substituents at the 1,1-positions.
  • Molecular Formula : C₆H₁₀Br₂ (vs. C₁₆H₁₄O₄S₂ for the target compound).
  • Reactivity : Bromine’s leaving-group ability contrasts with the electron-withdrawing nature of sulfonyl groups. Brominated derivatives are more reactive in nucleophilic substitutions.
  • Hazards : Classified as hazardous (H315: skin irritation, H318: eye damage, H335: respiratory irritation) .
  • Applications : Primarily used as an intermediate in organic synthesis.

Carboplatin (cis-diamine(1,1-cyclobutane-dicarboxylate)platinum(II))

  • Structure : Platinum(II) complex with a bidentate cyclobutane-1,1-dicarboxylate ligand.
  • Reactivity : The cyclobutane ring introduces steric hindrance, reducing reactivity compared to cisplatin .
  • Applications : Second-generation anticancer drug for ovarian, lung, and other cancers.

1-Cyclohexanol, 2-[1-(phenylsulfonyl)methyl-]

  • Structure: Cyclohexanol derivative with a phenylsulfonylmethyl group.
  • Comparison : The hydroxyl group in this compound enhances solubility, whereas the target compound’s sulfonyl groups may favor membrane permeability or binding to hydrophobic targets.

1,1-Bis(trifluoromethyl)cyclobutane

  • Structure : Cyclobutane with two trifluoromethyl (-CF₃) groups.
  • Physical Properties : Fluorination increases thermal stability and hydrophobicity.
  • Applications : Used in specialty materials (e.g., coatings, lubricants) due to fluorine’s inertness .
  • Electronic Effects : CF₃ groups are strongly electron-withdrawing, similar to sulfonyl substituents, but with distinct steric and electronic profiles.

1,1-Bis(2,6-dimethylphenyl)siletane

  • Structure : Silacyclobutane (Si-containing four-membered ring) with 2,6-dimethylphenyl groups.
  • Steric Effects : Bulky dimethylphenyl groups create steric hindrance, analogous to phenylsulfonyl substituents in the target compound.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Reactivity/Stability Applications Hazards
1,1-Bis(phenylsulfonyl)cyclobutane C₁₆H₁₄O₄S₂ -SO₂Ph Moderate (steric hindrance) Potential bioactivity Not specified
1,1-Bis(bromomethyl)cyclobutane C₆H₁₀Br₂ -CH₂Br High (Br leaving group) Synthetic intermediate H315, H318, H335
Carboplatin C₆H₁₂N₂O₄Pt -COO⁻ (bidentate ligand) Low (steric hindrance) Anticancer therapy Nephrotoxicity
1,1-Bis(trifluoromethyl)cyclobutane C₆H₆F₆ -CF₃ High thermal stability Specialty materials Not specified
1,1-Bis(2,6-dimethylphenyl)siletane C₁₉H₂₄Si -C₆H₃(CH₃)₂ High (silicon ring strain) Not specified Not specified

Key Findings and Insights

  • Steric and Electronic Effects : The phenylsulfonyl groups in this compound impose significant steric hindrance and electron-withdrawing effects, akin to carboplatin’s cyclobutane-dicarboxylate ligand. This likely reduces its reactivity compared to smaller substituents (e.g., Br or CF₃).
  • Synthetic Utility : The compound’s synthesis via phenylsulfonyl chloride highlights its role as a precursor in sulfone-rich frameworks, contrasting with brominated derivatives used in cross-coupling reactions .

Preparation Methods

NHC-Catalyzed Conjugate Addition and Cyclization

N-Heterocyclic carbene (NHC)-catalyzed reactions have emerged as a powerful strategy for constructing cyclobutane derivatives. In one approach, 1,1-bis(phenylsulfonyl)ethylene serves as a key intermediate, undergoing conjugate addition to α,β-unsaturated aldehydes. The reaction proceeds via an NHC-mediated mechanism, where the carbene initiates nucleophilic attack on the vinyl sulfone, forming a sulfinate intermediate. This intermediate undergoes 4-exo-tet cyclization to yield a cyclobutane ring, followed by deprotonation and elimination to furnish the final product .

Critical parameters include:

  • Solvent selection : Dichloromethane (DCM) is preferred to avoid side reactions observed in tetrahydrofuran (THF) or acetonitrile .

  • Stoichiometry : A 2:1 ratio of α,β-unsaturated aldehyde to vinyl sulfone ensures complete conversion .

  • Base : Potassium tert-butoxide facilitates deprotonation without competing side reactions .

This method achieves moderate to high yields (60–85%) but requires stringent exclusion of moisture to prevent hydrolysis of the sulfinate intermediate.

Substitution Reactions with Sodium Benzenesulfinate

A two-step substitution protocol enables the installation of phenylsulfonyl groups on a preformed cyclobutane scaffold. First, sodium benzenesulfinate reacts with 4-bromobutene in dimethylformamide (DMF) at 60°C to form (but-3-en-1-ylsulfonyl)benzene . Subsequent treatment with n-butyllithium in tetrahydrofuran (THF) at –78°C induces cyclization, generating 1-(phenylsulfonyl)cyclobutane. A second sulfonylation step using phenylsulfonyl chloride under basic conditions completes the synthesis .

Optimization insights :

  • Temperature control : Cyclization at –78°C minimizes ring-opening side reactions .

  • Purification : Flash chromatography with ethyl acetate/pentane mixtures isolates the product in >80% purity .

This route offers scalability but demands cryogenic conditions for the lithiation step, limiting its practicality for industrial applications.

Rhodium-Catalyzed Cyclization of Allenylheterocyclobutane–Alkynes

Rhodium complexes, such as [RhCl(CO)dppp]₂, catalyze the cyclization of allenylheterocyclobutane–alkynes to form bicyclic structures. While primarily used for synthesizing diazabicyclo derivatives, this method can be adapted for 1,1-bis(phenylsulfonyl)cyclobutane by substituting alkyne precursors with sulfonylated analogs .

Key reaction conditions :

  • Catalyst loading : 5–10 mol% [RhCl(CO)dppp]₂ ensures efficient turnover .

  • Solvent : Toluene or hexane/ethyl acetate mixtures enhance selectivity .

  • Temperature : Reactions proceed at ambient to 70°C, depending on substrate reactivity .

Yields range from 65–90%, with the major byproduct being over-reduced sulfones.

One-Pot Bis(sulfonyl)cyclobutenylation

A recent advancement involves the one-pot bis(triflyl)cyclobutenylation of alkynes, which can be modified for phenylsulfonyl groups. Although initially developed for trifluoromethyl sulfones, the methodology employs 1,1-bis(sulfonyl)ethylene derivatives as dienophiles in [2+2] cycloadditions .

Procedure highlights :

  • Cycloaddition : The alkyne reacts with 1,1-bis(phenylsulfonyl)ethylene in acetonitrile at room temperature, forming a cyclobutene intermediate .

  • Hydrodesulfonylation : Treatment with tetra-n-butylammonium fluoride (TBAF) selectively removes one sulfonyl group, yielding the monosulfonylated product .

  • Resulfonylation : A second sulfonylation step installs the remaining phenylsulfonyl moiety.

This method achieves 70–75% overall yield but necessitates careful control of TBAF stoichiometry to prevent over-desulfonylation.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
NHC catalysis 60–85%High regioselectivityMoisture-sensitive intermediates
Substitution 70–80%ScalableCryogenic conditions required
Rhodium cyclization 65–90%Broad substrate scopeCostly catalysts
One-pot cyclobutenylation 70–75%ModularityMulti-step purification needed

Mechanistic Considerations and Side Reactions

A common challenge across methods is the formation of side products due to:

  • Sulfonate elimination : Under basic conditions, sulfonyl groups may undergo β-elimination, forming alkenes .

  • Over-cyclization : In Rhodium-catalyzed reactions, excessive cyclization leads to fused bicyclic byproducts .

  • Sulfone hydrolysis : Aqueous workup or prolonged storage can hydrolyze sulfonyl groups to sulfonic acids .

Mitigation strategies include using anhydrous solvents, non-nucleophilic bases, and low-temperature quenching.

Industrial Production Feasibility

Scaling up these methods requires addressing:

  • Cost efficiency : Rhodium catalysts and cryogenic steps increase production costs .

  • Waste management : Sulfonyl chloride byproducts necessitate neutralization protocols .

  • Process intensification : Continuous-flow systems could enhance the one-pot method’s viability .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1,1-bis(phenylsulfonyl)cyclobutane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally similar cyclobutane derivatives (e.g., 1,1-bis(bromomethyl)cyclobutane) typically involves cycloaddition reactions or ring-closing strategies under controlled temperatures (2–8°C storage recommended for intermediates) . For this compound, sulfonation of cyclobutane precursors using phenylsulfonyl chloride in anhydrous conditions (e.g., THF or DCM) with a base (e.g., triethylamine) is plausible. Optimization of stoichiometry, solvent polarity, and reaction time is critical to minimize side reactions like over-sulfonation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield can be monitored using HPLC or NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR should show cyclobutane protons as a multiplet (δ 2.5–3.5 ppm) and aromatic protons from phenylsulfonyl groups as doublets (δ 7.5–8.0 ppm). 13^{13}C NMR will confirm quaternary carbons in the cyclobutane ring (~50–60 ppm) and sulfonyl-attached carbons (~125–140 ppm) .
  • IR : Strong S=O stretching vibrations near 1150 cm1^{-1} and 1350 cm1^{-1} confirm sulfonyl groups .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for C16_{16}H14_{14}O4_4S2_2 (exact mass ~342.04). Fragmentation patterns may include loss of SO2_2 groups .

Q. What are the key challenges in maintaining the stability of this compound during storage and reactions?

  • Methodological Answer : Cyclobutane derivatives are prone to ring strain, leading to thermal or photolytic decomposition. Storage under inert atmospheres (argon/nitrogen) at 2–8°C in dark conditions is advised to prevent oxidation or ring-opening . Avoid prolonged exposure to strong bases or nucleophiles, which may cleave the sulfonyl groups or cyclobutane ring. Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in Michael addition or cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl groups activate the cyclobutane ring for nucleophilic attacks, making it a candidate for Michael additions. In diastereoselective reactions (e.g., with chiral imines), steric hindrance from phenyl groups may dictate regioselectivity. Computational studies (DFT) can model transition states to predict selectivity, while experimental validation uses chiral HPLC to resolve enantiomers . For example, in reactions with nitroalkenes, competing pathways (1,2- vs. 1,4-addition) can be analyzed via 19^{19}F NMR or kinetic isotopic effect studies .

Q. What computational methods are reliable for predicting the strain energy and conformational dynamics of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets is commonly used to calculate strain energy (~25–30 kcal/mol for cyclobutanes). However, limitations exist: predicted bond lengths for strained rings may deviate from X-ray crystallography data by ~0.02 Å . Molecular dynamics (MD) simulations at 298 K in explicit solvent (e.g., DMSO) can model ring puckering and substituent rotation. Compare results with experimental data (e.g., variable-temperature NMR) to validate torsional barriers .

Q. How can contradictions in experimental data (e.g., unexpected byproducts in ring-opening reactions) be systematically resolved?

  • Methodological Answer : If sulfur dioxide extrusion occurs instead of desired ring scission (as seen in thiirane 1,1-dioxide analogs ), use trapping agents (e.g., DABCO) to stabilize intermediates. Mechanistic studies via 18^{18}O isotopic labeling or in-situ IR can track SO2_2 release. For conflicting regioselectivity reports, employ competitive experiments with deuterated substrates to distinguish kinetic vs. thermodynamic control .

Q. What role does this compound play in asymmetric catalysis, and how can enantiomeric excess (ee) be optimized?

  • Methodological Answer : As a chiral auxiliary, its rigid cyclobutane core can induce asymmetry in prochiral substrates. Screen chiral ligands (e.g., BINOL derivatives) and solvents (e.g., toluene vs. DMF) to enhance ee. Use circular dichroism (CD) spectroscopy to correlate absolute configuration with activity. Kinetic resolution experiments (e.g., with lipases) can further optimize ee .

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